

Ethyl 6-hydroxynicotinate: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: *Ethyl 6-hydroxynicotinate*

Cat. No.: *B101549*

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Application Note

Ethyl 6-hydroxynicotinate, a substituted pyridine derivative, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of complex molecular architectures, including kinase inhibitors and other therapeutic agents. The pyridine-2-one tautomer of **Ethyl 6-hydroxynicotinate** is also of significant interest, serving as a precursor for various substituted pyridinone structures.

Key Applications in Drug Discovery and Development

Ethyl 6-hydroxynicotinate and its derivatives are pivotal in the synthesis of a variety of pharmacologically active compounds. Notably, the pyridine core is a common scaffold in many kinase inhibitors, a class of drugs that target protein kinases to interfere with cancer cell signaling pathways. The hydroxyl group of **Ethyl 6-hydroxynicotinate** can be readily converted into a leaving group, such as a chloride, enabling subsequent cross-coupling reactions to build the complex aryl and heteroaryl structures characteristic of many kinase inhibitors, including analogues of drugs like Sorafenib.^{[1][2][3]}

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular diversity in drug design. The

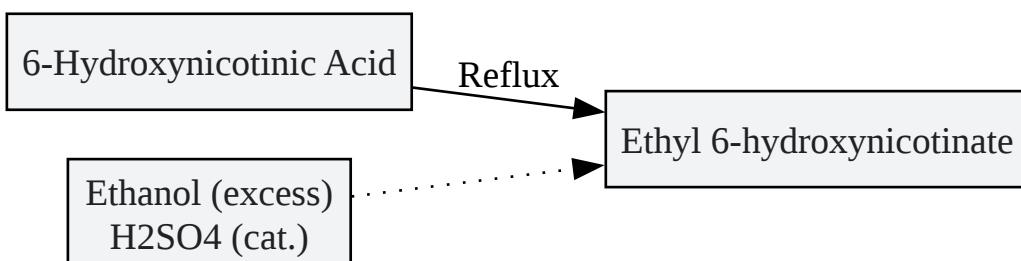
strategic manipulation of these functional groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-hydroxynicotinate

This protocol describes the synthesis of **Ethyl 6-hydroxynicotinate** from 6-hydroxynicotinic acid via Fischer esterification.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Reaction Scheme:



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Caption: Synthesis of **Ethyl 6-hydroxynicotinate** via Fischer Esterification.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Quantity	Moles
6-Hydroxynicotinic Acid	139.11	13.9 g	0.1
Absolute Ethanol	46.07	150 mL	-
Concentrated Sulfuric Acid	98.08	2 mL	-
Saturated Sodium Bicarbonate Solution	-	As needed	-
Ethyl Acetate	88.11	200 mL	-
Anhydrous Sodium Sulfate	142.04	20 g	-

Procedure:

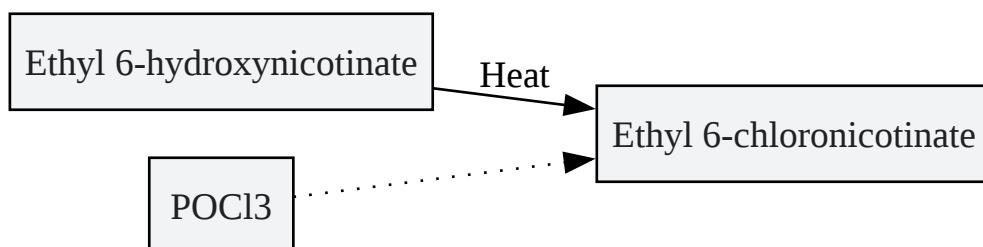
- To a 250 mL round-bottom flask, add 6-hydroxynicotinic acid (13.9 g, 0.1 mol) and absolute ethanol (150 mL).
- Slowly add concentrated sulfuric acid (2 mL) to the stirred suspension.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours.
- After cooling to room temperature, remove the excess ethanol under reduced pressure.
- Neutralize the residue by careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **Ethyl 6-hydroxynicotinate** as a solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of Ethyl 6-chloronicotinate

This protocol details the conversion of **Ethyl 6-hydroxynicotinate** to Ethyl 6-chloronicotinate, a key intermediate for cross-coupling reactions.

Reaction Scheme:



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Caption: Synthesis of Ethyl 6-chloronicotinate.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Quantity	Moles
Ethyl 6-hydroxynicotinate	167.16	16.7 g	0.1
Phosphorus Oxychloride (POCl ₃)	153.33	50 mL	-
Dichloromethane	84.93	100 mL	-
Ice	-	As needed	-
Saturated Sodium Bicarbonate Solution	-	As needed	-

Procedure:

- In a 250 mL round-bottom flask, suspend **Ethyl 6-hydroxynicotinate** (16.7 g, 0.1 mol) in phosphorus oxychloride (50 mL).
- Heat the mixture to reflux for 4 hours.
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

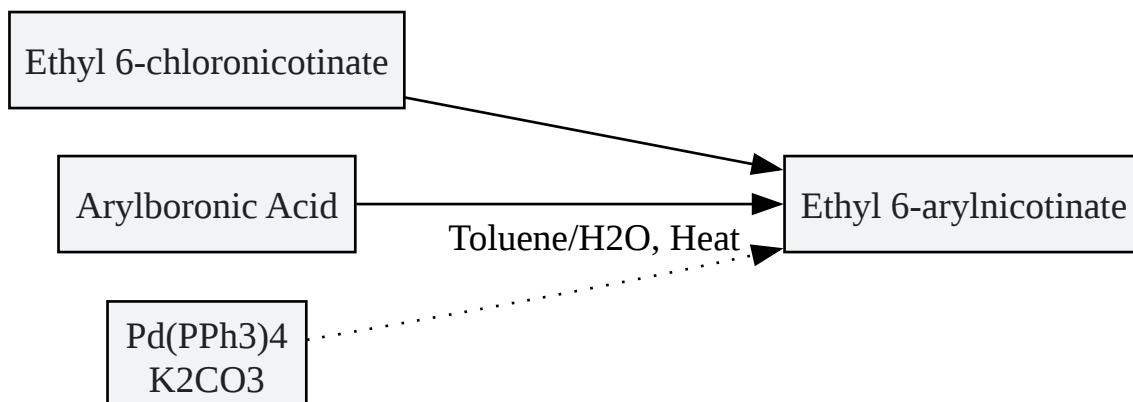
Expected Yield: 70-80%

Protocol 3: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative example of using Ethyl 6-chloronicotinate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common step in the synthesis of kinase inhibitors.[\[7\]](#)[\[8\]](#)

Reaction Scheme:

Reactants

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Caption: Suzuki-Miyaura cross-coupling of Ethyl 6-chloronicotinate.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Quantity	Moles
Ethyl 6-chloronicotinate	185.61	1.86 g	0.01
Arylboronic Acid	-	1.2 equiv.	0.012
Tetrakis(triphenylphosphine)palladium(0)	1155.56	0.05 equiv.	0.0005
Potassium Carbonate	138.21	2.0 equiv.	0.02
Toluene	-	20 mL	-
Water	-	5 mL	-

Procedure:

- To a Schlenk flask, add Ethyl 6-chloronicotinate (1.86 g, 0.01 mol), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

- Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene (20 mL) and water (5 mL) to the flask.
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- Cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Expected Yield: 60-90% (dependent on the arylboronic acid used)

Summary of Quantitative Data

Protocol	Product	Starting Material	Key Reagents	Reaction Time	Temperature	Typical Yield (%)
1	Ethyl 6-hydroxynicotinate	6-Hydroxynicotinic Acid	Ethanol, H ₂ SO ₄	12 h	Reflux	75-85
2	Ethyl 6-chloronicotinate	Ethyl 6-hydroxynicotinate	POCl ₃	4 h	Reflux	70-80
3	Ethyl 6-arylnicotinate	Ethyl 6-chloronicotinate	Arylboronic Acid, Pd(PPh ₃) ₄ , K ₂ CO ₃	12 h	90 °C	60-90

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